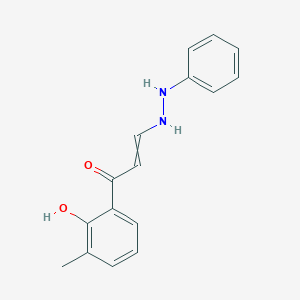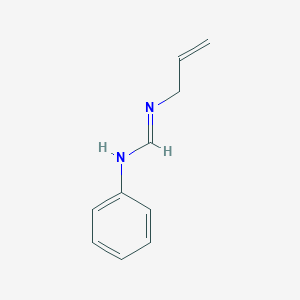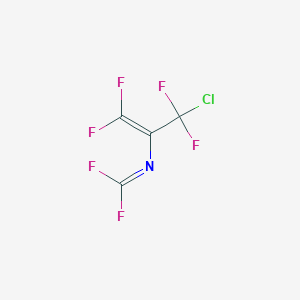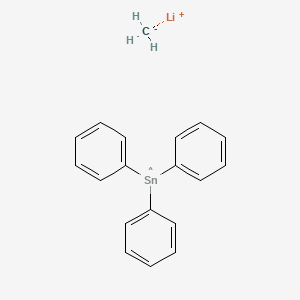![molecular formula C9H9N5O B14493394 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol CAS No. 65461-99-6](/img/structure/B14493394.png)
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of tetrazoloquinazolines, which are characterized by a fused ring system containing both tetrazole and quinazoline moieties. The presence of these rings imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol typically involves the reaction of anthranilic acid with cyanamide under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C, leading to the formation of the desired compound . The process involves multiple steps, including cyclization and subsequent modifications to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include quinazoline derivatives, dihydro derivatives, and substituted tetrazoloquinazolines. These products retain the core structure of the original compound while exhibiting modified properties .
Aplicaciones Científicas De Investigación
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole and quinazoline rings play a crucial role in these interactions, contributing to the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazoloquinazolines: Compounds with similar fused ring systems.
Quinazoline Derivatives: Compounds containing the quinazoline moiety.
Tetrazole Derivatives: Compounds with the tetrazole ring.
Uniqueness
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol stands out due to its specific substitution pattern and the presence of both tetrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65461-99-6 |
|---|---|
Fórmula molecular |
C9H9N5O |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
4-methyl-5H-tetrazolo[1,5-a]quinazolin-5-ol |
InChI |
InChI=1S/C9H9N5O/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)10-11-12-14/h2-5,8,15H,1H3 |
Clave InChI |
WDZAULAMCRSPOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C2=CC=CC=C2N3C1=NN=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)



![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)

![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
